Sodium (+)-triiodothyronine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (+)-triiodothyronine is a synthetic form of the thyroid hormone triiodothyronine (T3), which plays a crucial role in regulating metabolism, growth, and development in the human body. This compound is often used in medical treatments for thyroid disorders, such as hypothyroidism, where the thyroid gland does not produce enough hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (+)-triiodothyronine typically involves the iodination of tyrosine residues in thyroglobulin, followed by hydrolysis to release the hormone. The process can be summarized as follows:
Iodination: Tyrosine residues in thyroglobulin are iodinated using iodine or iodide salts under oxidative conditions.
Coupling: The iodinated tyrosine residues couple to form diiodotyrosine (DIT) and monoiodotyrosine (MIT).
Hydrolysis: The coupled product is hydrolyzed to release triiodothyronine (T3).
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The key steps include:
Chemical Synthesis: Large-scale iodination and coupling reactions are carried out in controlled environments.
Purification: The synthesized product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Sodium (+)-triiodothyronine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under specific conditions.
Major Products Formed
Deiodinated Metabolites: Products formed from oxidation reactions.
Precursor Forms: Products formed from reduction reactions.
Iodinated Compounds: Products formed from substitution reactions.
Scientific Research Applications
Sodium (+)-triiodothyronine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Used in the treatment of thyroid disorders and as a diagnostic tool in thyroid function tests.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Sodium (+)-triiodothyronine exerts its effects by binding to thyroid hormone receptors (TRs) in the nucleus of cells. This binding activates the transcription of target genes involved in metabolism, growth, and development. The molecular targets and pathways include:
Thyroid Hormone Receptors (TRs): TRα and TRβ isoforms.
Gene Transcription: Activation of genes involved in energy metabolism, protein synthesis, and cell differentiation.
Metabolic Pathways: Regulation of basal metabolic rate, thermogenesis, and lipid metabolism.
Comparison with Similar Compounds
Sodium (+)-triiodothyronine can be compared with other thyroid hormones and analogs, such as:
Levothyroxine (T4): A synthetic form of thyroxine, which is converted to triiodothyronine (T3) in the body.
Liothyronine (T3): Another synthetic form of triiodothyronine, similar to this compound.
Diiodothyronine (T2): A less active form of thyroid hormone with two iodine atoms.
Uniqueness
This compound is unique due to its rapid onset of action and higher potency compared to other thyroid hormones. It is particularly useful in situations where a quick therapeutic response is required, such as in the treatment of myxedema coma.
Properties
Molecular Formula |
C15H12I3NNaO4+ |
---|---|
Molecular Weight |
673.96 g/mol |
IUPAC Name |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/t12-;/m1./s1 |
InChI Key |
SBXXSUDPJJJJLC-UTONKHPSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I)I)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.